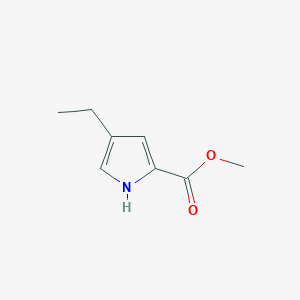

methyl 4-ethyl-1H-pyrrole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h4-5,9H,3H2,1-2H3 |

InChI Key |

OYVAKTOOAWGLLX-UHFFFAOYSA-N |

SMILES |

CCC1=CNC(=C1)C(=O)OC |

Canonical SMILES |

CCC1=CNC(=C1)C(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Methyl 4 Ethyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Mechanisms on Pyrrole-2-Carboxylates

Pyrrole (B145914) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.compharmaguideline.com The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the pyrrole ring. numberanalytics.com In methyl 4-ethyl-1H-pyrrole-2-carboxylate, the directing effects of the ethyl and carboxylate groups are competing, leading to specific outcomes in substitution reactions.

The regiochemistry of electrophilic aromatic substitution (EAS) on a pyrrole ring is determined by the stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack by the electrophile. masterorganicchemistry.com For unsubstituted pyrrole, electrophilic attack is strongly preferred at the α-positions (C2 or C5) over the β-positions (C3 or C4) because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to greater resonance stabilization. slideshare.netonlineorganicchemistrytutor.comstackexchange.com

In this compound, the C2 position is occupied by an electron-withdrawing methyl carboxylate group (-COOCH₃), and the C4 position has an electron-donating ethyl group (-CH₂CH₃).

Electron-Withdrawing Group (EWG) Effect: The -COOCH₃ group at C2 is deactivating, meaning it reduces the pyrrole ring's nucleophilicity and makes it less reactive towards electrophiles than unsubstituted pyrrole. This deactivation is most pronounced at the adjacent C3 and C5 positions.

Electron-Donating Group (EDG) Effect: The ethyl group at C4 is a weak activating group. It donates electron density to the ring via an inductive effect, increasing the nucleophilicity, particularly at the adjacent C3 and C5 positions.

The net effect is a competition between these two groups. The available positions for substitution are C3 and C5.

Attack at C5: This position is activated by the C4-ethyl group and only moderately deactivated by the more distant C2-carboxylate group. It is generally the most favored site for electrophilic attack.

Attack at C3: This position is activated by the C4-ethyl group but is also significantly deactivated by the adjacent C2-carboxylate group.

Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C5 position. This is consistent with findings for other 2-acyl or 2-alkoxycarbonyl pyrroles, where substitution typically occurs at the available α-position (C5) or, if that is blocked, at the β-position (C4). For example, acylation of 2-pyrrolecarbonitrile leads to substitution at the C4 position. researchgate.net

| Position of Attack | Influence of C2-COOCH₃ (EWG) | Influence of C4-CH₂CH₃ (EDG) | Predicted Outcome |

|---|---|---|---|

| C3 | Strongly Deactivating (adjacent) | Activating (adjacent) | Less Favored |

| C5 | Weakly Deactivating (distant) | Activating (adjacent) | Major Product |

The preference for a specific site of electrophilic attack is fundamentally explained by the relative stability of the resulting carbocation intermediate. More stable intermediates correspond to lower activation energy for their formation. stackexchange.com

Attack at C5: When an electrophile (E⁺) attacks the C5 position, a carbocation is formed. The positive charge can be delocalized across the ring and onto the nitrogen atom, resulting in three significant resonance structures. This extensive delocalization, particularly the structure where the nitrogen atom bears the positive charge (an iminium ion), provides substantial stabilization. pearson.comaskfilo.com

Attack at C3: Attack at the C3 position results in an intermediate where the positive charge can only be delocalized over two carbon atoms and the nitrogen atom, leading to only two significant resonance structures. onlineorganicchemistrytutor.comstackexchange.com This reduced delocalization makes the intermediate less stable compared to the one formed from C5 attack.

The electron-withdrawing nature of the carboxylate group at C2 further destabilizes the adjacent C3-attack intermediate, while the electron-donating ethyl group at C4 helps to stabilize the positive charge in both intermediates, albeit more effectively for the C5-attack pathway. The greater number of resonance contributors for the intermediate formed via C5 attack makes it the lower energy pathway. slideshare.netquora.com

Nucleophilic Addition Reactions and Pyrrolyl Anion Formation

While pyrroles are electron-rich and typically undergo electrophilic substitution, they can participate in nucleophilic reactions under specific conditions. The presence of a strong electron-withdrawing group, such as the carboxylate at C2, reduces the electron density of the ring, making it more susceptible to nucleophilic attack, particularly conjugate addition to activated pyrrole derivatives. tdl.org

More commonly, nucleophilic reactivity involves the deprotonation of the pyrrole N-H. The N-H proton of pyrrole is weakly acidic, with a pKa of about 16.5 in DMSO. wikipedia.org The presence of the electron-withdrawing C2-carboxylate group increases the acidity of the N-H proton, facilitating its removal by a suitable base (e.g., sodium hydride, potassium carbonate, or Grignard reagents) to form the corresponding pyrrolyl anion (pyrrolide).

This pyrrolyl anion is a potent nucleophile. The resulting anion can react with various electrophiles, such as alkyl halides (e.g., iodomethane) or acyl chlorides. wikipedia.org The site of reaction (N vs. C) depends on the counter-ion and solvent. Ionic salts (with Na⁺, K⁺) in polar solvents tend to favor N-alkylation, whereas more covalent metal-nitrogen bonds (e.g., from a Grignard reagent) can lead to reaction at the carbon atoms, primarily C2. wikipedia.org

Deprotonation Studies of the Pyrrole N-H Proton and Ring Carbon Atoms

The acidity of protons attached to the pyrrole ring varies significantly. The N-H proton is the most acidic site due to the stability of the resulting aromatic pyrrolide anion.

N-H Proton: For unsubstituted pyrrole, the pKa is approximately 16.5. wikipedia.org For this compound, this value is expected to be lower (more acidic) because the electron-withdrawing ester group at C2 helps to stabilize the negative charge on the nitrogen in the conjugate base. This enhanced acidity makes the formation of the N-anion relatively straightforward with common bases like NaH or alkoxides. The deprotonation of the pyrrole NH has been shown to be a key step in the coordination of metal ions. rsc.org

Ring Carbon Protons: The C-H bonds of the pyrrole ring are much less acidic and require very strong bases, such as organolithium reagents (e.g., n-butyllithium), for deprotonation. The relative acidity of the C-H protons is influenced by the substituents. The inductive effect of the electronegative nitrogen atom makes the α-protons (C2 and C5) generally more acidic than the β-protons (C3 and C4). In this specific molecule, the C5 proton would be the most acidic ring proton due to the influence of both the nitrogen heteroatom and the C2-carboxylate group.

| Proton | Relative Acidity | Typical Base for Deprotonation |

|---|---|---|

| N-H | Most Acidic | NaH, K₂CO₃, RMgX |

| C5-H | Weakly Acidic | n-BuLi, LDA |

| C3-H | Very Weakly Acidic | Superbases |

Reactivity Profiles of Ester and Alkyl Substituents

The functional groups attached to the pyrrole ring exhibit their own characteristic reactivity, which can be used to further functionalize the molecule.

Methyl Ester Group: The methyl carboxylate at C2 can undergo typical ester reactions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-ethyl-1H-pyrrol-2-yl)methanol.

Hydrolysis: The ester can be hydrolyzed to the corresponding pyrrole-2-carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can be decarboxylated, often under acidic conditions or upon heating, to yield 3-ethylpyrrole. researchgate.netresearchgate.net

Ethyl Group: The ethyl group at C4 is relatively robust, but the methylene (B1212753) (-CH₂-) position is an α-carbon to the aromatic ring, making it susceptible to oxidation.

Oxidation: Research has shown that the α-position of alkyl substituents at C4 of pyrrole-2-carboxylates can be regioselectively oxidized. core.ac.uk Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil can oxidize the methylene group, potentially leading to a 4-(1-hydroxyethyl) or 4-acetyl group, depending on the conditions. core.ac.uk The oxidation with o-chloranil in the presence of methanol (B129727) has been shown to yield 5-methoxypyrrolin-2-one derivatives. core.ac.uk This pathway provides a route to highly functionalized pyrrolinones from simple alkyl-substituted pyrroles.

Substitution Reactions Including N-Alkylation, N-Arylation, and Halogenation

The pyrrole ring in this compound is susceptible to various substitution reactions. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack, leading to N-substitution, while the electron-rich nature of the ring facilitates electrophilic substitution at the carbon atoms.

N-Alkylation: The nitrogen atom of the pyrrole can be alkylated using various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (S_N2). The pyrrole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical for the reaction's success. For instance, reactions using potassium hydroxide (B78521) in ionic liquids have proven effective for the N-alkylation of various N-acidic heterocycles, including pyrroles. Another approach involves using potassium carbonate in a solvent like dimethylformamide (DMF). chemsynthesis.com In the case of this compound, the presence of the electron-withdrawing carboxylate group at the 2-position increases the acidity of the N-H proton, facilitating its removal.

The general mechanism for N-alkylation can be described as:

Deprotonation: A base abstracts the acidic proton from the pyrrole nitrogen, forming a pyrrolide anion. This anion is stabilized by resonance.

Nucleophilic Attack: The pyrrolide anion attacks the alkyl halide, displacing the halide ion and forming the N-alkylated product.

Studies on related N-alkylation reactions have shown that electron-donating groups on the pyrrole ring can enhance the nucleophilicity of the nitrogen, potentially accelerating the reaction. nih.gov

N-Arylation: The introduction of an aryl group onto the pyrrole nitrogen is commonly achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations. These reactions typically involve an aryl halide, a copper catalyst, a ligand, and a base. acs.orgresearchgate.net For this compound, the N-arylation with an aryl iodide or bromide would proceed through a catalytic cycle.

A plausible mechanistic cycle for copper-catalyzed N-arylation is as follows:

Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) to form a Cu(III) intermediate.

Coordination and Deprotonation: The pyrrole coordinates to the copper center. The base then deprotonates the pyrrole N-H, forming a pyrrolide ligand.

Reductive Elimination: The aryl group and the pyrrolide ligand couple and are eliminated from the copper center, forming the N-arylpyrrole product and regenerating the active Cu(I) catalyst.

The choice of ligand, often a diamine or phenanthroline derivative, is crucial for stabilizing the copper catalyst and promoting the reaction. acs.org However, ligand-free systems using copper salts like CuSO₄ have also been developed, simplifying the reaction conditions. researchgate.net

Halogenation: Halogenation of the pyrrole ring is a type of electrophilic aromatic substitution. The electron-rich pyrrole ring is highly reactive towards electrophiles. For pyrroles with an electron-withdrawing group at the 2-position, like this compound, electrophilic attack is directed towards the C4 and C5 positions. The ethyl group at the C4-position is a weak electron-donating group, which would activate the adjacent C3 and C5 positions. However, the strong directing effect of the N-H and the deactivating effect of the C2-carboxylate typically favor substitution at C5 or C4.

The mechanism for electrophilic halogenation involves:

Formation of the Electrophile: The halogenating agent (e.g., Cl₂, Br₂, or reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS)) generates a potent electrophile (e.g., Cl⁺, Br⁺).

Electrophilic Attack: The π-system of the pyrrole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Attack at the C4 or C5 position leads to a more stable intermediate compared to attack at C3.

Deprotonation: A base (often the solvent or the counter-ion of the electrophile) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the halogenated product.

In the halogenation of similarly substituted pyrroles, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, reagents like NCS have been used to introduce a chlorine atom. nih.gov The regioselectivity can be influenced by the specific halogenating agent and reaction conditions. For example, fluorination using Selectfluor has been shown to be effective for introducing fluorine onto the pyrrole ring. nih.gov

Detailed Cyclization and Rearrangement Mechanisms in Pyrrole Formation

The synthesis of the this compound core can be achieved through various cyclization strategies. The Knorr pyrrole synthesis and related methods are among the most common, involving the condensation of an α-amino-ketone with a β-ketoester.

Knorr-Type Synthesis Mechanism: A plausible Knorr-type synthesis for a precursor to this compound would involve the reaction of an α-amino-ketone with a β-ketoester like methyl 3-oxopentanoate (B1256331). The synthesis of a structurally related compound, 2-ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, has been reported via a Knorr reaction, illustrating the general mechanism. nih.govresearchgate.net

The mechanism proceeds through the following key steps:

Condensation: The amino group of the α-amino-ketone attacks the carbonyl group of the β-ketoester, forming a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an enamine or imine intermediate.

Tautomerization and Cyclization: The enamine tautomerizes, and a subsequent intramolecular nucleophilic attack by a carbanion (formed by deprotonation of the α-carbon of the ketone part) on the other carbonyl group leads to the formation of a five-membered ring.

Aromatization: The cyclic intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic pyrrole ring.

Rearrangement in Pyrrole Synthesis: Alternative synthetic routes may involve rearrangement reactions. For example, a sequence involving the conversion of an oxime-substituted pyrrolidine (B122466) to a pyrrole has been described. mdpi.comresearchgate.net This process involves a double chlorination of the oxime, followed by a base-induced cascade of reactions. The proposed mechanism includes the formation of a cyclic imine and the rearrangement of the oxime to an isothiocyanate, which then eliminates thiocyanic acid to furnish the pyrrole product after tautomerization. mdpi.comresearchgate.net While this specific example leads to a different substitution pattern, it highlights that complex rearrangements can be harnessed for pyrrole synthesis.

Mechanistic Role of Catalysts and Reaction Promoters

Catalysts in N-Arylation: As discussed in section 3.4.2, copper catalysts are fundamental for the N-arylation of pyrroles. The catalyst's role is to facilitate the formation of the C-N bond through a catalytic cycle of oxidative addition and reductive elimination. acs.org The ligand coordinated to the copper center is not merely a spectator; it modulates the catalyst's electronic properties and steric environment. Diamine ligands, for instance, can stabilize the copper intermediates and accelerate the reductive elimination step. acs.org The base used in these reactions (e.g., K₃PO₄, Cs₂CO₃) is also a crucial promoter. Its primary role is to deprotonate the pyrrole N-H, generating the nucleophilic pyrrolide anion required for the coupling reaction. The strength and solubility of the base can significantly impact the reaction outcome. acs.org

Catalysts in Pyrrole Synthesis: In pyrrole synthesis, acid or base catalysts are often employed. In the Knorr synthesis, an acid catalyst can be used to promote the initial condensation and the final dehydration steps. Conversely, base-catalyzed variants are also common. Iron(III) chloride has been reported as an effective and mild Lewis acid catalyst for Paal-Knorr pyrrole synthesis in water, promoting the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines. organic-chemistry.org

Promoters in Halogenation: In electrophilic halogenation, while a catalyst in the traditional sense might not always be required (as the halogenating reagent itself is highly reactive), promoters can influence the reaction. For halogenations using Cl₂ or Br₂, a Lewis acid like FeCl₃ or AlCl₃ can be used to polarize the halogen-halogen bond, creating a more powerful electrophile and accelerating the reaction. For reagents like NCS, the reaction is often initiated by radical initiators or proceeds via an ionic mechanism without a specific catalyst. nih.gov

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Ethyl 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For methyl 4-ethyl-1H-pyrrole-2-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in the molecule and determining the substitution pattern on the pyrrole (B145914) ring. The spectrum reveals the chemical shift, integration, and multiplicity of each proton signal.

The key features expected in the ¹H NMR spectrum are:

N-H Proton: A broad singlet, typically appearing significantly downfield (δ 9.0-9.5 ppm), due to the acidic nature of the proton and its involvement in hydrogen bonding.

Pyrrole Ring Protons: Two distinct signals for the protons at the C3 and C5 positions. The proton at C5 (H-5) is expected to be a doublet, coupling with the H-3 proton. The proton at C3 (H-3) would also appear as a doublet. Their chemical shifts are influenced by the electron-withdrawing ester group at C2 and the electron-donating ethyl group at C4.

Ester Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.8 ppm, corresponding to the three protons of the methyl ester group.

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons (around δ 2.5 ppm) coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons (around δ 1.2 ppm) coupled to the methylene protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH | ~9.2 | br s | 1H | - |

| H-5 | ~6.8 | d | 1H | ~1.8 |

| H-3 | ~6.7 | d | 1H | ~1.8 |

| O-CH ₃ | ~3.8 | s | 3H | - |

| -CH ₂CH₃ | ~2.5 | q | 2H | ~7.6 |

| -CH₂CH ₃ | ~1.2 | t | 3H | ~7.6 |

s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The expected signals in the ¹³C NMR spectrum are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (δ ~161 ppm).

Pyrrole Ring Carbons: Four signals corresponding to the carbons of the pyrrole ring. The C2 and C4 carbons, being substituted, will have different chemical shifts from the proton-bearing C3 and C5 carbons. The C2 carbon, attached to the ester group, will be downfield (~123 ppm), while the C4 carbon, attached to the ethyl group, will also be significantly downfield (~125 ppm).

Ester Methyl Carbon (-OCH₃): The signal for the methyl carbon of the ester group appears around δ 51 ppm.

Ethyl Group Carbons (-CH₂CH₃): Two signals corresponding to the methylene (~19 ppm) and methyl (~16 ppm) carbons of the ethyl substituent.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~161.5 |

| C -4 | ~125.0 |

| C -2 | ~123.2 |

| C -5 | ~114.8 |

| C -3 | ~110.5 |

| O-C H₃ | ~51.3 |

| -C H₂CH₃ | ~19.0 |

| -CH₂C H₃ | ~16.2 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A weaker cross-peak might also be visible between the H-3 and H-5 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum (e.g., H-3 to C-3, H-5 to C-5, and the protons of the ethyl and methyl ester groups to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings and is vital for piecing together the molecular structure. Key expected correlations include:

The N-H proton to C2 and C5.

The ester methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C2.

The H-3 proton to C2, C4, and C5.

The methylene protons of the ethyl group to C3, C4, and C5.

These combined 2D techniques provide an unambiguous confirmation of the 4-ethyl and 2-carboxylate substitution pattern on the pyrrole ring. nih.govnih.gov

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides valuable information about the molecule in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. acs.org

For this compound, ssNMR can be used to:

Study Polymorphism: Identify different crystalline forms (polymorphs) of the compound, which may exhibit distinct molecular packing and physical properties. Different polymorphs would yield different ¹³C ssNMR spectra.

Analyze Intermolecular Interactions: Probe hydrogen bonding networks, particularly involving the N-H and carbonyl (C=O) groups. The chemical shifts, especially of the carbons involved in these interactions (C2, C5, C=O), can differ significantly between the solid and solution states.

Determine Molecular Conformation: Provide insights into the conformation of the molecule as it exists in the crystal lattice, such as the orientation of the ester and ethyl groups relative to the pyrrole ring.

Studies on similar heterocyclic systems demonstrate that ssNMR is a powerful complement to single-crystal X-ray diffraction for characterizing the solid-state structure. acs.orgacs.org

¹⁹F NMR spectroscopy is a highly sensitive technique used exclusively for the analysis of organofluorine compounds. wikipedia.org While this compound itself is not fluorinated, its fluorinated analogues are of significant interest. The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it an excellent probe. wikipedia.orgnih.gov

If a fluorine atom were incorporated into the molecule (e.g., as a 4-(fluoroethyl) group or a fluorine substituent on the ring), ¹⁹F NMR would be invaluable for:

Structural Confirmation: The chemical shift and coupling constants of the ¹⁹F signal provide definitive proof of the fluorine atom's location and its neighboring environment.

High Sensitivity Detection: Due to the high receptivity of the ¹⁹F nucleus and the absence of background signals in biological systems, ¹⁹F NMR is a powerful tool for quantitative analysis and for tracking molecules in complex mixtures or in vivo. nih.govrsc.org

Probing Molecular Interactions: The ¹⁹F chemical shift is extremely sensitive to changes in the local electronic environment. This property can be exploited to study binding events, conformational changes, and the kinetics of interactions with other molecules, such as proteins. copernicus.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrole N-H | ~3300 | Medium, Broad |

| C-H Stretch (Aromatic) | Pyrrole C-H | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl & Methyl C-H | 2850-3000 | Medium |

| C=O Stretch (Ester) | Ester C=O | ~1690 | Strong |

| C=C & C-N Stretch | Pyrrole Ring | 1400-1550 | Medium-Strong |

| C-O Stretch | Ester C-O | 1100-1300 | Strong |

The N-H stretching vibration appears as a broad band around 3300 cm⁻¹, characteristic of pyrroles. nist.govchemicalbook.com The most intense peak in the spectrum is typically the C=O stretch of the conjugated ester group, found at a lower wavenumber (~1690 cm⁻¹) than a non-conjugated ester due to resonance with the pyrrole ring. Aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the ring appear above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various stretching and bending vibrations of the entire molecule, including the characteristic ring stretches. nih.gov

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

The key functional groups and their expected vibrational frequencies are:

N-H Group: The stretching vibration of the pyrrole N-H bond is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. In dilute solutions, this peak corresponds to the "free" N-H stretch.

C=O Group: The ester carbonyl (C=O) group gives rise to a strong absorption band, usually found between 1680 and 1720 cm⁻¹. The exact position is sensitive to the electronic environment and intermolecular interactions.

C-H Groups: The molecule contains both aromatic (pyrrole ring) and aliphatic (ethyl and methyl groups) C-H bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Pyrrole Ring: The C=C and C-N stretching vibrations within the pyrrole ring produce a series of bands in the 1400-1600 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the vibrational spectrum and aid in the precise assignment of these experimental bands to specific vibrational modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Pyrrole N-H | Stretching (free) | ~3450 |

| Pyrrole N-H | Stretching (H-bonded) | ~3250 |

| Aromatic C-H | Stretching | ~3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Ester C=O | Stretching (free) | ~1710 |

| Ester C=O | Stretching (H-bonded) | ~1680 |

| Pyrrole Ring | C=C & C-N Stretching | 1400-1600 |

| Ester C-O | Stretching | 1200-1300 |

Probing Hydrogen Bonding Interactions and Dimerization

In the solid state or in concentrated solutions, this compound molecules can associate through intermolecular hydrogen bonds. researchgate.net The most significant interaction is the hydrogen bond formed between the N-H group of one molecule (the proton donor) and the carbonyl oxygen atom (C=O) of another molecule (the proton acceptor). psu.edursc.org This interaction leads to the formation of a stable, centrosymmetric dimer. researchgate.netresearchgate.netmdpi.com

Vibrational spectroscopy is highly effective for studying this phenomenon. psu.edu The formation of the N-H···O=C hydrogen bond causes a noticeable shift in the corresponding stretching frequencies compared to the monomeric state observed in very dilute solutions. rsc.org

The N-H stretching frequency shifts to a lower wavenumber (a "red shift"), typically by 100-200 cm⁻¹, and the peak becomes broader and more intense. This is a classic indicator of hydrogen bond formation. derpharmachemica.com

The C=O stretching frequency also experiences a red shift, although it is generally smaller than that of the N-H stretch. This shift confirms the participation of the carbonyl group in the hydrogen bond. researchgate.netpsu.edu

By comparing the spectra of the compound in a non-polar solvent at very low concentration (favoring the monomer) with the spectrum of the solid sample (where dimers dominate), the strength and nature of these hydrogen bonds can be effectively probed. rsc.orgresearchgate.net

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. The molecular formula for this compound is C₈H₁₁NO₂.

The calculated monoisotopic mass for this formula is 153.0790 Da. HRMS analysis of a pure sample should yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. This level of accuracy is crucial for distinguishing between isomers—compounds that have the same nominal mass but different elemental compositions. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. youtube.com

For this compound (Molecular Weight: 153.18), the following fragmentation pathways are expected:

Molecular Ion (M⁺·): A peak corresponding to the intact molecule at m/z = 153.

Loss of a Methoxy (B1213986) Radical (·OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent fragment ion [M - 31]⁺ at m/z = 122.

Loss of the Ester Group (·COOCH₃): A further fragmentation can involve the loss of the entire methoxycarbonyl group, giving a fragment [M - 59]⁺ at m/z = 94. researchgate.net This ion corresponds to the 4-ethyl-1H-pyrrole cation.

Loss of an Ethyl Radical (·C₂H₅): Cleavage of the ethyl group from the pyrrole ring would result in a fragment [M - 29]⁺ at m/z = 124. libretexts.orglibretexts.org

Loss of a Methyl Radical (·CH₃): α-cleavage within the ethyl group can lead to the loss of a methyl radical, producing a fragment [M - 15]⁺ at m/z = 138.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity |

| 153 | [C₈H₁₁NO₂]⁺· | Molecular Ion |

| 138 | [M - CH₃]⁺ | Loss of methyl from ethyl group |

| 124 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 122 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 94 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl group |

Application of GC-MS and DART-Mass Spectroscopy for Purity and Identity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally useful for verifying the purity of a sample of this compound. A sample is injected into the GC, where different compounds are separated based on their boiling points and interactions with the column. As each compound elutes, it enters the mass spectrometer, and a mass spectrum is obtained. A pure sample will show a single major peak in the chromatogram, and the mass spectrum of that peak will match the expected pattern for the target compound. nih.gov

Direct Analysis in Real Time (DART) mass spectrometry is a newer ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. researchgate.net A sample can be directly exposed to the DART ion source, which generates ionized molecules that are then analyzed by the mass spectrometer. This method is highly effective for quick identity verification and high-throughput screening, confirming the presence and molecular weight of the target compound almost instantaneously. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. rsc.org The technique is particularly useful for analyzing compounds with conjugated π-electron systems.

This compound contains a conjugated system comprising the pyrrole ring and the carbonyl group of the ester. This conjugation results in characteristic π → π* electronic transitions, which are observable in the UV spectrum. libretexts.org The spectrum is expected to show strong absorption bands in the ultraviolet region. Studies on related pyrrole-2-carboxylate derivatives show characteristic absorptions that can be attributed to these transitions. researchgate.net The position of the wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific substituents on the pyrrole ring. rsc.org

Table 3: Expected UV-Vis Absorption for this compound

| Wavelength of Maximum Absorbance (λmax) | Type of Electronic Transition | Chromophore |

| ~210-230 nm | π → π | Conjugated pyrrole system |

| ~260-290 nm | π → π | Conjugated system involving the carbonyl group |

These electronic transitions arise from the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org

X-ray Diffraction (XRD) Studies

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. rsc.org For this compound, XRD studies, particularly on single crystals, provide unambiguous proof of its molecular structure and insights into its supramolecular assembly in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise structure of crystalline materials, revealing detailed information about their atomic arrangement. rsc.org While specific crystallographic data for this compound is not widely published, the analysis of closely related structures, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, provides a clear framework for what can be expected.

Representative Crystal Data for a Related Pyrrole Carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

Note: Data corresponds to ethyl 5-methyl-1H-pyrrole-2-carboxylate as a representative example. nih.gov

Crystallographic Analysis of Intermolecular Interactions

The solid-state packing of pyrrole derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. In the crystal structure of compounds like methyl 1H-pyrrole-2-carboxylate and its ethyl-substituted analogs, the pyrrole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester functions as an acceptor. nih.govmdpi.com

This interaction typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. nih.govresearchgate.net This common structural motif is described as an R²₂(10) ring in graph-set notation. nih.gov The analysis of these interactions provides critical information on the stability and packing of the crystal lattice. nih.gov In addition to strong hydrogen bonds, weaker interactions such as C-H···π contacts can also play a role in stabilizing the three-dimensional crystal structure. mdpi.comresearchgate.net Theoretical calculations, including Atoms in Molecules (AIM) theory, can be used to further analyze the strength and nature of these intermolecular interactions. nih.govresearchgate.net

Typical Hydrogen-Bond Geometry in Pyrrole Carboxylates

| Interaction (D—H···A) | D···A (Å) | D—H···A (°) |

|---|---|---|

| N—H···O | 2.8363 (19) | 167 |

Note: Data corresponds to the N1—H1···O1i interaction in ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov D = Donor atom, A = Acceptor atom.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool in the synthesis and analysis of organic compounds like this compound, enabling purification, purity assessment, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized compounds. For pyrrole carboxylate derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. pensoft.netpensoft.net This technique separates compounds based on their polarity.

A typical RP-HPLC method for a pyrrole carboxylate would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer). pensoft.netpensoft.net Isocratic elution at a constant flow rate is often sufficient for baseline separation of the main product from impurities. pensoft.netpensoft.net Detection is typically achieved using a UV/VIS detector set at a wavelength where the pyrrole chromophore absorbs strongly. pensoft.netpensoft.net The resulting chromatogram provides a quantitative measure of purity, with the area of the main peak corresponding to the concentration of the target compound.

Example RP-HPLC Conditions for Analysis of Pyrrole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS (e.g., 225 nm) |

| Column Temperature | 30 °C |

Note: These are representative conditions based on methods developed for similar pyrrole structures. pensoft.netpensoft.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the formation of the product over time. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system, often a mixture of a nonpolar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). rsc.org The separated spots are visualized under UV light or by staining with an agent like potassium permanganate (B83412) (KMnO₄). rsc.org The relative position of the spots (Rf value) helps identify the product and determine if the reaction is complete.

Column Chromatography for Product Isolation and Purification

Following a synthesis, column chromatography is the standard method for isolating and purifying the desired product from byproducts and unreacted starting materials. rsc.orgorgsyn.org For this compound, silica gel is the most common stationary phase. rsc.orgrsc.org The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), similar to that determined by TLC analysis, is passed through the column. rsc.orgamazonaws.com Compounds separate based on their differential adsorption to the silica gel. Typically, a gradient of petroleum ether and ethyl acetate is used, starting with a lower polarity to elute nonpolar impurities and gradually increasing the polarity to elute the target compound. rsc.orgrsc.org Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental method for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₉H₁₃NO₂, the theoretical composition is a crucial benchmark against which experimental results are compared. This comparison is vital for confirming the purity and identity of the compound after synthesis.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. For C₉H₁₃NO₂, the calculated percentages are as follows: Carbon (C) 64.66%, Hydrogen (H) 7.83%, and Nitrogen (N) 8.38%. Experimental values are typically obtained using a CHN analyzer, a combustion-based technique where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured.

Discrepancies between the theoretical and experimentally determined values are expected to be minimal, typically within a ±0.4% tolerance, for a pure sample. Published data on analogous pyrrole derivatives consistently demonstrate a close correlation between calculated and found elemental percentages, thereby validating their assigned structures. acgpubs.orgacs.orgnih.govnih.gov For instance, analyses of various substituted pyrrole-2-carboxylates and related heterocyclic compounds have shown experimental values that align tightly with their theoretical compositions. researchgate.netsunderland.ac.uk While specific experimental data for the title compound is not available, the table below presents the theoretical values alongside representative experimental values expected for a high-purity sample based on analyses of structurally similar compounds.

| Element | Theoretical (%) | Experimental (%) (Representative) |

|---|---|---|

| Carbon (C) | 64.66 | 64.60 |

| Hydrogen (H) | 7.83 | 7.88 |

| Nitrogen (N) | 8.38 | 8.35 |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

The thermal stability of heterocyclic compounds, including pyrrole esters, is a subject of significant research. researchgate.netnih.govresearchgate.netmdpi.com Studies on various pyrrole ester derivatives indicate that their thermal decomposition is influenced by the nature and position of substituents on the pyrrole ring. nih.govnih.govresearchgate.net Generally, these esters exhibit good thermal stability, often remaining stable up to temperatures well above 200°C. nih.govorientjchem.org The TGA curve for a typical pyrrole ester shows an initial flat region, indicating no mass loss, followed by one or more steps corresponding to decomposition events. The onset temperature of the first major mass loss is a key indicator of the compound's thermal stability.

For this compound, a TGA profile would be expected to show high stability, likely up to temperatures exceeding 250°C, before undergoing decomposition. The analysis, typically performed under an inert nitrogen atmosphere with a constant heating rate, would reveal the temperature ranges over which significant degradation occurs. Research on similar heterocyclic esters shows that decomposition often proceeds in a single or a few distinct steps, leading to a final residual mass at the upper limit of the temperature scan. orientjchem.org The data in the following table is representative of the thermal events that would be anticipated for this compound, based on published findings for analogous structures. nih.govmdpi.com

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| Initial Stage | 25 - 250 | ~0-1 | Region of high thermal stability with minimal mass loss. |

| Major Decomposition | 250 - 400 | ~95 | Primary degradation of the compound. |

| Final Residue | >400 | ~4-5 | Remaining char at the end of the analysis. |

Theoretical and Computational Studies of Methyl 4 Ethyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying pyrrole (B145914) derivatives.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For pyrrole-2-carboxylate derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformers. researchgate.net

Conformational analysis of related compounds like pyrrole-2-carboxylic acid (PCA) reveals that multiple conformers can exist, primarily differing in the orientation of the carboxylic or ester group relative to the pyrrole ring. nih.gov Studies on various 2-acylpyrroles show that the pyrrole ring and the attached carbonyl group are nearly co-planar, which maximizes π-electron delocalization. researchgate.net A common feature observed in the solid state of these compounds is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the pyrrole N-H group of one molecule and the carbonyl oxygen of another. acs.orgmdpi.com This dimerization is a critical aspect of their supramolecular chemistry.

Table 1: Representative Optimized Geometric Parameters for a Pyrrole-2-Carboxylate System (Data derived from studies on analogous pyrrole-2-carboxylate structures)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N-H | ~1.01 Å |

| C=O | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (ring) | 1.37 - 1.42 Å | |

| N-C (ring) | ~1.37 Å | |

| Bond Angle | N-C-C (ring) | ~108 - 110° |

| C-C-C (ring) | ~107 - 108° | |

| O=C-O (ester) | ~125° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals and are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In pyrrole derivatives, the HOMO is typically distributed over the π-system of the pyrrole ring, while the LUMO is often localized on the electron-withdrawing carboxylate group.

Charge distribution analysis, using methods like Mulliken or Hirshfeld population analysis, reveals the partial charges on each atom. In pyrrole-2-carboxylates, the nitrogen atom and the carbonyl oxygen atom typically exhibit negative charges, making them nucleophilic centers, while the carbonyl carbon is electrophilic.

Table 2: Illustrative Frontier Orbital Energies for a Pyrrole Derivative (Based on general findings for substituted pyrroles)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.0 to -6.5 |

| LUMO Energy (ELUMO) | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 |

DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra are instrumental in assigning the vibrational bands observed in experimental FT-IR and Raman spectra. acs.org

For pyrrole-2-carboxylate derivatives, key vibrational modes include the N-H stretching, C=O stretching of the ester group, C-N stretching, and various C-H and ring stretching/bending modes. A significant finding in many studies is that the formation of hydrogen-bonded dimers leads to a noticeable red shift (a decrease in wavenumber) for the N-H and C=O stretching frequencies compared to the monomeric form. researchgate.net This shift provides strong evidence for dimerization in the solid state. acs.org

Table 3: Predicted Key Vibrational Frequencies for a Dimeric Pyrrole-2-Carboxylate (Data generalized from studies on analogous compounds)

| Vibrational Mode | Description | Predicted Wavenumber (cm-1) |

| ν(N-H) | N-H bond stretching | ~3250 - 3350 |

| ν(C-H)aromatic | Aromatic C-H stretching | ~3100 - 3150 |

| ν(C-H)aliphatic | Alkyl C-H stretching | ~2900 - 3000 |

| ν(C=O) | Carbonyl bond stretching | ~1680 - 1710 |

| δ(N-H) | N-H in-plane bending | ~1550 - 1580 |

| ν(C-N) | C-N bond stretching | ~1300 - 1350 |

To gain a more quantitative understanding of reactivity, DFT can be used to calculate reactivity descriptors such as Fukui functions. wikipedia.org The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. scm.com By condensing these values onto individual atomic sites, one can predict the most likely locations for different types of chemical attack. nih.gov

f+(r): Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible to attack by an electrophile. researchgate.net

f0(r): Predicts sites for radical attack.

For pyrrole systems, the nitrogen atom and the α-carbons of the ring are often identified as key sites for electrophilic attack, while the carbonyl carbon of the ester group is a primary site for nucleophilic attack.

Quantum chemical calculations are also used to predict the thermochemical properties of molecules, providing data on their stability and the thermodynamics of their formation. By combining the calculated electronic energy with vibrational analysis, key thermodynamic quantities can be determined at different temperatures. researchgate.net

These properties include:

Enthalpy of Formation (ΔHf): The change in enthalpy during the formation of one mole of the substance from its constituent elements.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔGf): Indicates the spontaneity of the formation reaction. A negative value signifies a spontaneous (exergonic) process.

Studies on related pyrrole derivatives have shown their formation to be exothermic and spontaneous at room temperature. researchgate.net

Table 4: Example Calculated Thermochemical Properties (Conceptual values based on related pyrrole syntheses)

| Property | Unit | Representative Value |

| Enthalpy of Formation (ΔHf) | kcal/mol | Negative (Exothermic) |

| Entropy (S°) | cal/mol·K | Positive |

| Gibbs Free Energy (ΔGf) | kcal/mol | Negative (Spontaneous) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for describing the static, ground-state properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated environment. nih.gov

For a compound like methyl 4-ethyl-1H-pyrrole-2-carboxylate, MD simulations could be used to:

Analyze conformational flexibility: To understand how the ethyl and methyl ester groups rotate and move in a solution over time.

Study solvation: To model how solvent molecules (like water or ethanol) arrange themselves around the solute and form hydrogen bonds.

Simulate binding to biological targets: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a protein's active site, assessing the stability of the binding pose and calculating the binding free energy. rsc.org

Atoms in Molecules (AIM) Theory for Detailed Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework used to analyze the electron density distribution in molecular systems. nih.gov By identifying critical points in the electron density, AIM theory provides a rigorous basis for defining atoms, chemical bonds, and intermolecular interactions. nih.gov The analysis focuses on Bond Critical Points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. nih.gov

Topological parameters at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (H(BCP)), offer quantitative insights into the nature and strength of chemical bonds. nih.gov For hydrogen bonds, a positive Laplacian (∇²ρ > 0) typically indicates a closed-shell interaction (electrostatic in nature), while a negative total energy density (H(BCP) < 0) suggests a degree of covalent character. nih.gov

In studies of related pyrrole derivatives, AIM analysis has been instrumental in characterizing various intra- and intermolecular interactions, particularly hydrogen bonds. For instance, in a dimer of a similar pyrrole carboxylate, AIM calculations were used to quantify the energy of N-H···O intermolecular hydrogen bonds, calculated to be as significant as -12.3 kcal/mol in one case and -15.54 kcal/mol in another, confirming their crucial role in stabilizing the dimer structure. nih.govresearchgate.net AIM ellipticity analysis can also reveal resonance assistance in these hydrogen bonds. nih.gov

Table 1: Typical AIM Topological Parameters for Hydrogen Bonds in Pyrrole Derivatives

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Interpretation |

| N-H···O | 0.02 - 0.04 | > 0 | < 0 | Strong, partially covalent H-bond |

| C-H···O | 0.005 - 0.015 | > 0 | > 0 | Weak, electrostatic H-bond |

| C-H···π | ~ 0.006 | > 0 | > 0 | Weak, electrostatic interaction |

Note: The values presented are representative ranges derived from computational studies on analogous pyrrole structures and are intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or chemical reactivity. jocpr.comnih.gov These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of new compounds. mdpi.com

In the context of pyrrole derivatives, QSAR studies have been effectively used to guide the design of molecules with specific biological functions, such as anti-inflammatory or antifungal agents. nih.govnih.gov For example, a field-based QSAR (FB-QSAR) approach was employed to design novel N-pyrrole carboxylic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. nih.govacs.org The studies revealed that modifications to the pyrrole ring and its substituents significantly impact inhibitory activity. nih.gov

Key findings from QSAR studies on related pyrrole carboxylates include:

Influence of Substituents: The nature of substituent groups on the pyrrole ring is pivotal. A 3D-QSAR model for antifungal pyrroline-2-one derivatives showed that a bulky, electron-donating group at the N1-position of the pyrrole ring and a bulky, electron-withdrawing group on an attached phenyl ring were crucial for activity. nih.gov

Structure-Selectivity: Minor structural changes can shift the selectivity of inhibitors. In one study, substituting a pyrrole carboxylic acid with a smaller lipophilic group favored COX-2 inhibition, whereas increasing the bulkiness shifted activity back towards COX-1. nih.gov

Mechanism Insights: QSAR models provide insights into the mechanisms of action. nih.gov For nitroaromatic compounds, QSAR models have shown that hydrophobicity, electrostatic interactions, and Van der Waals forces contribute to their toxicity. mdpi.com

For this compound, a QSAR model would correlate its structural features (the ethyl group at C4, the methyl carboxylate at C2) with its expected reactivity. The ethyl group is a weak electron-donating group, while the methyl carboxylate is an electron-withdrawing group. These features would be encoded by specific descriptors in a QSAR model to predict its potential biological activities or reaction kinetics.

Table 2: QSAR Correlation Insights for Pyrrole Derivatives

| Position on Pyrrole Ring | Substituent Type | Predicted Impact on Activity/Reactivity |

| N1 | Bulky, electron-donating | May increase antifungal activity nih.gov |

| C2 (Ester Group) | Small alkyl group | May enhance specific biological activities nih.gov |

| C4 | Electron-donating (e.g., Ethyl) | Influences electron density of the ring, affecting reactivity |

| C4/C5 | Bulky groups | Can modulate selectivity for enzyme inhibition nih.gov |

Resonance Theory and Aromaticity Considerations in Pyrrole Systems

The pyrrole ring is a five-membered heterocyclic aromatic compound. uobaghdad.edu.iq Its aromaticity arises from a cyclic, planar system of sp² hybridized atoms with 6 π-electrons, which satisfies Hückel's rule (4n+2, where n=1). pharmaguideline.comnumberanalytics.com The nitrogen atom contributes its lone pair of electrons to the aromatic sextet, a key feature that dictates the ring's chemical properties. uobaghdad.edu.iqpearson.com

The delocalization of the nitrogen's lone pair can be represented by several resonance structures. These structures show that there is a partial positive charge on the nitrogen atom and a distribution of partial negative charge on the carbon atoms of the ring, particularly at the C2 and C5 positions. uobaghdad.edu.iq

This electron distribution has several important consequences:

High Reactivity: The pyrrole ring is π-electron excessive, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). uobaghdad.edu.iqpearson.com

Regioselectivity: Electrophilic attack preferentially occurs at the C2 or C5 positions, as the carbocation intermediate formed is more stabilized by resonance compared to attack at C3 or C4. uobaghdad.edu.iq

Weak Basicity: Due to the involvement of the nitrogen lone pair in the aromatic system, pyrrole is a very weak base. wikipedia.org

In this compound, the substituents modify this electronic landscape. The ethyl group at the C4 position is a weak electron-donating group, which slightly increases the electron density of the ring. The methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. When an electron-attracting group is present, electrophilic substitution tends to occur at the position meta to that group, which would be the C4 or C5 position. uobaghdad.edu.iq

Table 3: Comparison of Aromaticity and Resonance Energy

| Compound | Resonance Energy (kcal/mol) | Aromaticity Comparison |

| Benzene | 36 | Highly Aromatic |

| Thiophene | 29 | Aromatic wikipedia.org |

| Pyrrole | 21 | Aromatic wikipedia.org |

| Furan (B31954) | 16 | Moderately Aromatic wikipedia.org |

The modest resonance energy of pyrrole compared to benzene indicates a lower aromatic stabilization, which is consistent with its higher reactivity. wikipedia.org

Computational Investigation of Hydrogen Bonding and Dimerization Phenomena

Computational studies, particularly those using Density Functional Theory (DFT), are widely used to investigate the non-covalent interactions that govern the supramolecular assembly of molecules. For pyrrole derivatives containing both an N-H donor and a carbonyl acceptor, hydrogen bonding is a dominant feature, often leading to the formation of stable dimers in the solid state and in solution. nih.gov

Crystal structure analyses and theoretical calculations for compounds highly similar to this compound have consistently shown the formation of centrosymmetric dimers. researchgate.netnih.gov This dimerization occurs through a pair of strong N-H···O hydrogen bonds, where the N-H of the pyrrole ring on one molecule interacts with the carbonyl oxygen of the ester group on a second molecule. nih.govresearchgate.net

These interactions result in the formation of a characteristic supramolecular ring motif, typically described by the graph-set descriptor R²₂(10). nih.govnih.gov In addition to these primary hydrogen bonds, weaker interactions like C-H···O and C-H···π contacts often connect these dimers into larger chains or sheets. nih.govmdpi.com

Computational studies on methyl 1H-pyrrole-2-carboxylate and ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have confirmed the stability of these N-H···O bonded dimers. researchgate.netmdpi.com The interaction energies for such hydrogen-bonded systems in pyrrole derivatives are significant, calculated to be between 8 and 11 kcal/mol, indicating a stable association. mdpi.com

Table 4: Representative Hydrogen Bond Geometries in Pyrrole Carboxylate Dimers

| Compound | H-Bond Type | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | N-H···O | 2.861 | 168 | Dimer | researchgate.net |

| Methyl 1H-pyrrole-2-carboxylate | N-H···O | - | - | C(5) Chain | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-H···O | - | - | R²₂(10) Dimer | nih.gov |

| Methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | N-H···O | 2.810 | 156 | C(6) Chain | nih.gov |

Note: "D" refers to the donor atom (N) and "A" refers to the acceptor atom (O).

For this compound, it is highly probable that it also forms a stable, planar, centrosymmetric dimer via two N-H···O hydrogen bonds, similar to its structural analogs.

Applications of Methyl 4 Ethyl 1h Pyrrole 2 Carboxylate in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The pyrrole (B145914) ring is a fundamental scaffold in a vast number of natural products and pharmaceutically active compounds. alliedacademies.orgurfu.ru Substituted pyrrole-2-carboxylates, such as methyl 4-ethyl-1H-pyrrole-2-carboxylate, are crucial starting materials for building molecular complexity. The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, while the pyrrole ring itself can undergo various substitution reactions.

These transformations are foundational in the total synthesis of pyrrole-imidazole alkaloids (PIAs), a class of marine natural products with significant biological activities. rsc.orgrsc.org The synthesis of these alkaloids often involves the coupling of a pyrrole-2-carboxylic acid unit with other heterocyclic fragments. rsc.org While many syntheses utilize brominated pyrrole precursors, the core reactivity of the pyrrole-2-carboxylate moiety is central to the construction of the final alkaloid structure. The specific substitution pattern of this compound makes it a valuable precursor for creating specific analogs of these complex natural products.

Construction of Diverse Heterocyclic Scaffolds

The reactivity of the pyrrole ring and its substituents enables its use in annulation reactions, where additional rings are fused onto the pyrrole core to create polycyclic heterocyclic systems.

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocycles present in many pharmacologically active compounds. nih.govrsc.org The synthesis of these scaffolds can be achieved through various strategies, often involving the construction of a pyridine (B92270) ring onto a pre-existing pyrrole. Although direct synthesis from this compound is not extensively documented, analogous pyrrole carboxylates are key intermediates. For instance, functionalization of the pyrrole ring at the C3 position, followed by cyclization with a three-carbon synthon, can lead to the formation of the fused pyridine ring.

Pyrrolo[2,1-b]oxazoles are another important class of fused heterocycles. Their synthesis often involves the reaction of pyrrole derivatives with suitable bifunctional reagents. osi.lv For example, methods for synthesizing hexahydropyrrolo[2,1-b]oxazoles have been developed using the annulation of Δ1-pyrrolines with electron-deficient propargylic alcohols, demonstrating a common strategy for forming this fused ring system. researchgate.net

Pyrrole derivatives can act as key components in multicomponent reactions to form other heterocyclic structures. Research has shown that alkyl 4-formyl-1H-pyrrole-2-carboxylates, which are structurally related to the title compound, serve as effective synthons in the Hantzsch dihydropyridine (B1217469) synthesis. arkat-usa.org In this reaction, the pyrrole aldehyde condenses with two equivalents of a β-ketoester and ammonia (B1221849) to yield polysubstituted 4-(1H-pyrrol-3-yl)-1,4-dihydropyridines. arkat-usa.org This creates a hybrid molecule incorporating both the pyrrole and dihydropyridine scaffolds.

The term "pyrrole-alkaloid hybrids" refers to molecules that combine the pyrrole structural motif with features of other alkaloids. Many marine natural products are simple bromopyrrole alkaloids derived from pyrrole-2-carboxylate precursors. nih.gov this compound can be used to synthesize analogs of these natural products or be incorporated into larger, more complex hybrid structures, leveraging the well-established chemistry of the pyrrole-2-carboxamide linkage seen in oroidin (B1234803) alkaloids. rsc.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrole Intermediates

| Starting Material (Analog) | Reaction Type | Resulting Scaffold | Reference |

| Alkyl 4-formyl-1H-pyrrole-2-carboxylate | Hantzsch Synthesis | 4-(1H-pyrrol-3-yl)-1,4-dihydropyridine | arkat-usa.org |

| Δ1-Pyrrolines | Annulation | Hexahydropyrrolo[2,1-b]oxazole | researchgate.net |

| Brominated Pyrrole-2-carboxylates | Amide Coupling | Pyrrole-Imidazole Alkaloids | rsc.orgrsc.org |

| Pyrrole Derivatives | Cyclization | Pyrrolo[2,3-b]pyridines | nih.govrsc.org |

This compound is itself a polysubstituted pyrrole, but it can be further functionalized to introduce additional substituents. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions such as halogenation and formylation. For example, related ethyl 5-methyl-1H-pyrrole-2-carboxylate has been subjected to electrophilic fluorination and chlorination to introduce halogen atoms onto the pyrrole ring. nih.gov Such reactions allow for the synthesis of a diverse library of pyrrole derivatives with tailored electronic and steric properties, which is crucial for developing new materials and therapeutic agents. rsc.orgorganic-chemistry.org

Precursor in Porphyrin Synthesis and Related Macrocycles

Porphyrins are macrocyclic compounds composed of four modified pyrrole subunits, and they play critical roles in biological systems (e.g., heme and chlorophyll). The synthesis of synthetic porphyrins relies heavily on the availability of appropriately substituted pyrrole precursors. medchemexpress.com Substituted alkyl pyrrole-2-carboxylates are ideal building blocks for porphyrin synthesis. researchgate.netfrontierspecialtychemicals.com

The general strategy involves the synthesis of dipyrromethanes from monopyrrole units, followed by condensation to form the porphyrin macrocycle. Compounds structurally similar to this compound, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, are explicitly described as porphyrin building blocks. frontierspecialtychemicals.com The substituents on the pyrrole ring ultimately become the peripheral groups on the final porphyrin, allowing for the fine-tuning of its chemical and physical properties.

Utility in Materials Science Applications

Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in electronics, sensors, and energy storage. The incorporation of functional groups onto the pyrrole monomer can significantly alter the properties of the resulting polymer. Pyrrole-2-carboxylic acid, the hydrolyzed form of this compound, can be polymerized through enzymatic or chemical oxidative methods to form poly(pyrrole-2-carboxylic acid) (PCPy). rsc.org

The carboxylic acid groups in PCPy provide sites for further functionalization and can influence the polymer's solubility, processability, and interaction with other materials. rsc.org Functionalized pyrrole derivatives are also used to prepare materials with selective adsorption capabilities for applications in environmental remediation, such as wastewater treatment. pipzine-chem.com Therefore, this compound represents a potential monomer for the synthesis of functional polymers with tailored properties for advanced materials science applications. urfu.ru

Development of Materials with Tailored Electronic or Optical Properties

The strategic placement of substituents on the pyrrole ring is a key method for fine-tuning the electronic and optical properties of resulting materials. In compounds like this compound, the interplay between the electron-donating alkyl group and the electron-withdrawing carboxylate group can be exploited to engineer materials with specific functionalities.

Research on analogous pyrrole derivatives has demonstrated that such substitutions significantly influence their properties. For instance, quantum chemical calculations on similar pyrrole carboxylates have been used to evaluate their non-linear optical (NLO) responses. researchgate.net The first hyperpolarizabilities (β₀), a measure of NLO activity, are computed to predict the potential of these molecules in optical applications. researchgate.net The introduction of different functional groups can alter the electronic transitions within the molecule, which can be analyzed using time-dependent density functional theory (TD-DFT). researchgate.net This ability to modify the molecular structure allows for the creation of materials with customized optical absorption and emission spectra. The presence of electron-donating and electron-withdrawing groups is known to directly influence the color and electronic properties of dye molecules derived from these scaffolds. researchgate.net

Synthesis of Conductive Polymers and Dyes

The pyrrole core of this compound makes it a valuable precursor for synthesizing both conductive polymers and dye molecules.

Conductive Polymers: Polypyrrole is a well-known intrinsically conducting polymer (ICP) valued for its high conductivity and environmental stability. wikipedia.orgresearchgate.net These polymers are typically synthesized through the oxidative polymerization of pyrrole monomers. ekb.eg The properties of the resulting polymer can be modulated by using substituted pyrrole monomers. While pristine polypyrrole often suffers from poor solubility, incorporating functional groups like esters can enhance processability. wikipedia.org The polymerization of a substituted monomer like this compound would proceed via a similar oxidative coupling mechanism, potentially leading to a more soluble and processable conductive polymer. The electrical conductivity of such polymers can be further enhanced through a process called doping. ekb.eg

Dyes: Pyrrole derivatives are integral components in the synthesis of various classes of dyes, including azo dyes. The synthesis often involves a diazo coupling reaction where a diazonium salt reacts with a coupling component, which can be a pyrrole derivative. nih.gov For example, 1-H-pyrrole-2-carbaldehyde has been used as a coupling component to produce azo-1H-pyrrole moieties. nih.gov By modifying this compound, it can be adapted to serve as a key intermediate in the synthesis of novel dyes. Introducing linking groups can also improve properties like solubility and thermal stability, which are crucial for applications such as color filters. researchgate.net

Polymerization Studies Involving Pyrrole Derivatives

The polymerization of pyrrole and its derivatives has been extensively studied to produce materials for a wide range of applications, including sensors, electrochromic devices, and EMI shielding. enpress-publisher.comresearchgate.net The primary methods for synthesis are chemical and electrochemical polymerization. researchgate.netresearchgate.net

Chemical Oxidative Polymerization: This method involves the use of an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS), to initiate the polymerization of the pyrrole monomer. researchgate.netekb.eg The choice of oxidant can also act as a dopant, influencing the final conductivity of the polymer. researchgate.net

Electrochemical Polymerization: In this technique, the polymerization occurs on the surface of an electrode through the application of an electric potential. ekb.eg This method is advantageous as it allows for the direct formation of polymer films, with properties that can be controlled by adjusting parameters like current density and the electrolyte used. researchgate.net

The substituents on the pyrrole ring play a critical role in the polymerization process. The ethyl and methyl carboxylate groups on this compound would affect the monomer's oxidation potential and the resulting polymer's morphology, solubility, and conductivity. The presence of the ester group, for example, can increase solubility in common organic solvents, overcoming a major limitation of unsubstituted polypyrrole. wikipedia.org

Table 1: Common Polymerization Techniques for Pyrrole Derivatives

| Polymerization Method | Typical Oxidants/Conditions | Key Advantages | Relevant Findings |

| Chemical Oxidative Polymerization | Ferric chloride (FeCl₃), Ammonium persulfate ((NH₄)₂S₂O₈), Potassium dichromate (K₂Cr₂O₇) | Scalable, simple setup, versatile. researchgate.netekb.eg | Oxidant choice simultaneously dopes the polymer, affecting conductivity. researchgate.net |

| Electrochemical Polymerization | Applied electric potential, various electrolytes. | Direct film formation, controllable thickness and properties. researchgate.net | Properties can be tuned by altering electrolysis parameters. researchgate.net |

| Vapor Phase Polymerization | Oxidant-coated substrate exposed to monomer vapor. | Uniform coatings on complex surfaces. | Suitable for coating textiles and other substrates. enpress-publisher.com |

Coordination Chemistry and Formation of Metal-Organic Complexes